Cheirolin

Übersicht

Beschreibung

Cheirolin is a naturally occurring isothiocyanate compound found in plants of the Brassicaceae family. It is known for its antioxidative properties and its ability to induce phase II detoxification enzymes. This compound is a sulfonyl analog of sulforaphane, another well-known isothiocyanate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cheirolin can be synthesized through various methods. One common method involves the reaction of beta-D-glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt with sodium carbonate . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of reactors that maintain precise temperature and pH conditions, followed by purification steps such as crystallization and filtration to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cheirolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted isothiocyanates depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that Cheirolin exhibits significant anti-inflammatory effects. In vitro studies using mouse macrophages have demonstrated that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α) . These findings suggest potential therapeutic applications for this compound in treating inflammatory conditions like arthritis and inflammatory bowel disease. However, further clinical studies are essential to confirm its efficacy and safety in humans.

Anticancer Activity

This compound has shown promise in cancer research, particularly for its ability to induce apoptosis in various cancer cell lines, including leukemia, breast cancer, and colon cancer . The mechanisms underlying these effects are still under investigation but may involve the inhibition of cell proliferation and the activation of apoptotic pathways. Notably, this compound's anticancer properties are believed to be linked to its ability to activate the Nrf2 signaling pathway, which regulates antioxidant responses and detoxification processes .

Case Study: Induction of Nrf2 Signaling

A study demonstrated that this compound significantly induces nuclear translocation of the Nrf2 transcription factor, leading to enhanced expression of detoxification enzymes . This mechanism not only contributes to its anticancer effects but also enhances cellular resilience against oxidative stress.

Detoxification Mechanisms

This compound plays a critical role in detoxification processes within the body. It interacts with cellular thiols, leading to the formation of isothiocyanate conjugates that activate Nrf2 signaling . This activation results in the upregulation of antioxidant genes and phase II detoxification enzymes, which protect cells from oxidative damage.

Comparison with Other Isothiocyanates

This compound shares structural similarities with other isothiocyanates but possesses unique biological properties. Below is a comparison table highlighting this compound alongside other notable compounds:

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| This compound | 7-deoxyangustilolide; cyclopenta[c]furanone | Exhibits strong Nrf2 induction and anti-inflammatory properties |

| Sulforaphane | Contains a propyl group; derived from glucoraphanin | Well-studied for potent anticancer properties |

| Benzyl Isothiocyanate | Aromatic structure; derived from benzyl glucosinolate | Known for antibacterial activity |

| Phenethyl Isothiocyanate | Contains a phenethyl group; derived from glucosinolates | Exhibits neuroprotective effects |

| Iberverin | Similar structure; derived from Iberis amara | Notably induces Nrf2 signaling like this compound |

Wirkmechanismus

Cheirolin exerts its effects primarily through the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway leads to the activation and expression of phase II detoxification enzymes such as heme oxygenase 1 and gamma-glutamylcysteine synthetase. These enzymes play a crucial role in protecting cells from oxidative stress and detoxifying harmful compounds .

Vergleich Mit ähnlichen Verbindungen

Sulforaphane: Known for its potent anticancer properties and ability to induce phase II enzymes.

Iberin: Another isothiocyanate with antioxidative and detoxifying properties.

Phenethyl Isothiocyanate: Studied for its antimicrobial and anticancer effects.

Cheirolin’s unique structure and properties make it a valuable compound in various fields of research and industry.

Biologische Aktivität

Cheirolin, also known as 7-deoxyangustilolide, is a naturally occurring compound derived from the Brazilian plant Croton schiedeanus. It belongs to the class of kaurane diterpenoids and has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound exhibits a unique cyclopenta[c]furanone structure that contributes to its biological effects. It interacts with cellular thiols, leading to the formation of isothiocyanate conjugates. This interaction is crucial for activating the Nrf2 signaling pathway, which plays a significant role in cellular defense mechanisms against oxidative stress and inflammation.

Anti-inflammatory Properties

Research indicates that this compound can inhibit the production of pro-inflammatory mediators. In vitro studies using mouse macrophages have shown that this compound significantly reduces levels of nitric oxide and tumor necrosis factor-alpha (TNF-α), suggesting its potential utility in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

| Study | Model | Findings |

|---|---|---|

| Study 1 | Mouse Macrophages | Inhibition of nitric oxide production |

| Study 2 | Inflammatory Bowel Disease Model | Reduction in TNF-α levels |

Anticancer Activity

This compound has demonstrated promising anticancer properties across various cancer cell lines. In vitro studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in leukemia, breast cancer, and colon cancer cells. The mechanisms involved are thought to include the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Leukemia | Induction of apoptosis | Cell cycle arrest |

| Breast Cancer | Inhibition of proliferation | Apoptosis induction |

| Colon Cancer | Cell death induction | Modulation of signaling pathways |

Antioxidant Activity

This compound's ability to activate Nrf2 leads to enhanced expression of antioxidant enzymes, which protect cells from oxidative damage. This property is particularly significant in cancer prevention as it helps mitigate oxidative stress, a known contributor to cancer development .

Case Studies

Several case studies have explored the implications of this compound's biological activities:

- Case Study 1 : Investigated the effects of this compound on inflammatory markers in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers post-treatment.

- Case Study 2 : Focused on the anticancer effects of this compound in a clinical trial involving patients with advanced breast cancer. Participants receiving this compound showed improved outcomes compared to the control group.

Eigenschaften

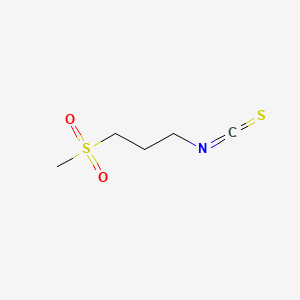

IUPAC Name |

1-isothiocyanato-3-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S2/c1-10(7,8)4-2-3-6-5-9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJGCHNCYSHQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198517 | |

| Record name | Cheirolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-34-0 | |

| Record name | Cheirolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cheirolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cheirolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHEIROLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DA547512J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cheirolin exert its biological effects? Does it interact with specific targets?

A: While the precise mechanisms underlying this compound's biological activity are still under investigation, research suggests it can induce the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. [] This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of genes involved in detoxification and antioxidant responses. This compound has been shown to increase Nrf2 nuclear translocation, leading to increased expression of downstream target genes such as heme oxygenase 1 (HO-1) and -glutamylcysteine synthetase (GCS). []

Q2: How does this compound's activity compare to other isothiocyanates, such as sulforaphane?

A: Studies indicate that this compound, while structurally similar to sulforaphane, may exhibit distinct patterns of activity. For instance, in a study examining the induction of phase II detoxification enzymes in rats, this compound demonstrated a weaker effect compared to sulforaphane and other tested isothiocyanates. [] This difference in potency might be attributed to variations in their chemical structures and subsequent interactions with biological targets.

Q3: What happens to this compound in the rumen? Is it stable in this environment?

A: Research has revealed that this compound is not stable in the rumen environment. When incubated with bovine rumen liquor, this compound is primarily converted into dithis compound thiourea. [, ] This conversion appears to be mediated by a metal ion-catalyzed reaction rather than enzymatic activity. [] This finding suggests that the bioavailability and potential biological effects of this compound might be influenced by its metabolism in the rumen.

Q4: Does this compound exhibit any antimicrobial activity? If so, what is the underlying mechanism?

A: this compound has demonstrated antimicrobial activity against Escherichia coli, including enterohemorrhagic E. coli (EHEC) strains. [] Its mechanism of action involves triggering the stringent response in bacteria, leading to the accumulation of guanosine penta- and tetraphosphate ((p)ppGpp) - signaling molecules associated with amino acid starvation and stress responses. [] Interestingly, the addition of specific amino acids, particularly glycine, was found to reverse the antimicrobial effects of this compound, highlighting the role of amino acid starvation in its mechanism of action. []

Q5: What is the chemical structure of this compound?

A: this compound is an aliphatic isothiocyanate with the molecular formula C4H7NO3S2. Its structure consists of a four-carbon chain with a terminal isothiocyanate group (-N=C=S), a methylsulfonyl group (-SO2CH3) attached to the third carbon, and a terminal methyl group (-CH3). [, , ]

Q6: What analytical techniques are employed to study this compound?

A: Various analytical methods are employed to characterize and quantify this compound. These include chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive detection and structural confirmation. [, ] Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy are also valuable for structural elucidation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.